Acetamide, N-(8-(dimethylamino)-3-methyl-2-phenazinyl)-2-(methylnitrosoamino)-

Description

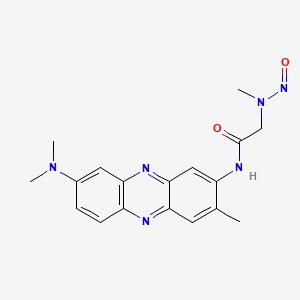

The compound Acetamide, N-(8-(dimethylamino)-3-methyl-2-phenazinyl)-2-(methylnitrosoamino)- is a structurally complex acetamide derivative featuring a phenazinyl core substituted with dimethylamino and methyl groups at the 8- and 3-positions, respectively. The acetamide moiety is further modified with a methylnitrosoamino group, introducing nitroso functionality. Phenazinyl systems are known for their electron-rich aromaticity, which can influence electronic properties and reactivity, while nitroso groups often confer redox activity or toxicity concerns .

Properties

CAS No. |

89747-88-6 |

|---|---|

Molecular Formula |

C18H20N6O2 |

Molecular Weight |

352.4 g/mol |

IUPAC Name |

N-[8-(dimethylamino)-3-methylphenazin-2-yl]-2-[methyl(nitroso)amino]acetamide |

InChI |

InChI=1S/C18H20N6O2/c1-11-7-15-17(9-14(11)21-18(25)10-24(4)22-26)20-16-8-12(23(2)3)5-6-13(16)19-15/h5-9H,10H2,1-4H3,(H,21,25) |

InChI Key |

ARRYNCGMZQCJJX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC3=C(C=C(C=C3)N(C)C)N=C2C=C1NC(=O)CN(C)N=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Detailed Preparation Steps

Step 1: Preparation of N-(5-acetyl-2-fluorophenyl)-N-methyl-acetamide Intermediate

- Starting from a compound of formula (IV), N-(5-acetyl-2-fluorophenyl)-N-acetamide is methylated.

- Methylation employs methyl p-toluenesulfonate as the methylating agent in a polar aprotic solvent (e.g., acetonitrile).

- The reaction is conducted at 30°C with sodium hydroxide as a base.

- Methylating agent and base are added sequentially to optimize yield and purity.

- This step yields the intermediate compound (VI) with high purity (up to 99.7% by HPLC) and good yield (~83%).

| Parameter | Value |

|---|---|

| Methylating agent | Methyl p-toluenesulfonate |

| Solvent | Acetonitrile |

| Base | Sodium hydroxide |

| Temperature | 30°C |

| Molar ratio (methylating agent:substrate) | 1.1:1 |

| Yield | 83% |

| Purity (HPLC) | 99.7% |

Step 2: Reaction with N,N-Dimethylformamide Dimethyl Acetal (NNDMF-DMA)

- The intermediate (VI) is reacted with NNDMF-DMA in reflux conditions (80°C).

- Excess NNDMF-DMA is used (1.5-2.5 moles per mole of compound VI).

- The reaction medium includes apolar aromatic solvents such as toluene and apolar aliphatic solvents like n-heptane.

- The mixture is cooled slowly to precipitate the product, which is then filtered and dried.

| Parameter | Value |

|---|---|

| Reagent | N,N-Dimethylformamide dimethyl acetal (NNDMF-DMA) |

| Solvent | Toluene (apolar aromatic), n-heptane (apolar aliphatic) |

| Temperature | 80°C |

| Molar ratio (NNDMF-DMA:substrate) | 2:1 |

| Reaction time | 8 hours reflux |

| Isolation | Recrystallization and filtration |

Step 3: Final Functionalization with Aliphatic Alcohol

- The reaction mixture is treated with an aliphatic alcohol (e.g., isopropanol) at 75°C for 4 hours.

- This step facilitates the final modifications and purification of the compound.

| Parameter | Value |

|---|---|

| Alcohol | Isopropanol |

| Temperature | 75°C |

| Reaction time | 4 hours |

Reaction Scheme Summary

| Step | Reaction Type | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Methylation | Methyl p-toluenesulfonate, NaOH, acetonitrile, 30°C | Intermediate (VI) formation |

| 2 | Reaction with NNDMF-DMA | NNDMF-DMA, toluene, n-heptane, reflux at 80°C | Formation of dimethylamino-acryloyl intermediate |

| 3 | Alcohol treatment | Isopropanol, 75°C, 4 hours | Final compound formation and purification |

Research Findings and Optimization

- The use of methyl p-toluenesulfonate instead of methyl iodide reduces side reactions and improves yield and purity.

- Sequential addition of methylating agent followed by base avoids unstable anion formation and minimizes nucleophilic substitution side reactions.

- Choice of solvents (apolar aromatic and aliphatic) and temperature control are critical for crystallization and isolation of high-purity product.

- The process is designed to be industrially scalable and eco-friendly, with high reproducibility.

Chemical Reactions Analysis

Types of Reactions

ACETAMIDE,N-(8-(DIMETHYLAMINO)-3-METHYL-2-PHENAZINYL)-2-(METHYLNITROSOAMINO)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the nitroso group, potentially converting it to an amine or hydroxylamine.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Conditions for substitution reactions vary but often involve nucleophiles or electrophiles in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

ACETAMIDE,N-(8-(DIMETHYLAMINO)-3-METHYL-2-PHENAZINYL)-2-(METHYLNITROSOAMINO)- has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular processes.

Industry: It can be used in the production of dyes, polymers, and other materials due to its chemical properties.

Mechanism of Action

The mechanism by which ACETAMIDE,N-(8-(DIMETHYLAMINO)-3-METHYL-2-PHENAZINYL)-2-(METHYLNITROSOAMINO)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino and methylnitrosoamino groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions, influencing the compound’s activity. The phenazine ring can intercalate with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Target Compound

- Core : Phenazinyl ring (electron-rich aromatic system).

- Substituents: 8-position: Dimethylamino group (electron-donating). 3-position: Methyl group. Acetamide side chain: Modified with methylnitrosoamino (N-nitrosamine) group.

Comparable Compounds

2-Cyano-N-(4-(dimethylamino)phenyl)-3-(p-tolyl)acrylamide (8a) (): Core: α,β-unsaturated nitrile. Substituents: Dimethylamino-phenyl and p-tolyl groups. Key Difference: Lacks nitroso functionality and phenazinyl core; designed for condensation reactions .

N-(tert-butyl)-2-(4-(dimethylamino)phenyl)-2-(N-(1-naphthylmethyl)acetamide) acetamide (5g) (): Core: Acetamide with branched alkyl and naphthylmethyl groups. Substituents: Dimethylamino-phenyl and tert-butyl groups. Key Difference: No nitroso or heteroaromatic systems; higher lipophilicity due to bulky substituents .

N-Nitrosodimethylamine (): Core: Simple nitrosamine. Substituents: Two methyl groups attached to a nitroso nitrogen. Key Difference: Smaller molecule with confirmed carcinogenicity; lacks acetamide or aromatic systems .

Physicochemical Properties

Toxicity and Regulatory Considerations

- Target Compound: The methylnitrosoamino group raises concerns for nitrosamine-related toxicity (e.g., genotoxicity, carcinogenicity) .

- Comparisons: N-Nitrosodimethylamine () is a potent carcinogen regulated under TRI (Toxic Release Inventory) . Dimethylacetamide () is less toxic but regulated for occupational exposure due to hepatotoxicity .

Biological Activity

Acetamide, N-(8-(dimethylamino)-3-methyl-2-phenazinyl)-2-(methylnitrosoamino)- is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article aims to explore its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a phenazine moiety, which is known for its biological activity. The presence of dimethylamino and methylnitrosoamino groups suggests potential interactions with biological targets.

Molecular Formula

- Molecular Formula : C15H16N4O

- Molecular Weight : 284.32 g/mol

The biological activity of this acetamide derivative can be attributed to its ability to interact with various molecular targets, leading to inhibition of specific enzymes and modulation of signaling pathways. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of heme oxygenase-1 (HO-1), an enzyme involved in oxidative stress responses. Inhibition of HO-1 can lead to reduced cell invasiveness and proliferation in cancer cells .

- Antiproliferative Effects : Studies have indicated that compounds similar to this acetamide exhibit significant antiproliferative activity against various cancer cell lines, including glioblastoma cells (U87MG) and others .

Case Studies

- Inhibition of HO-1 : A study focused on the synthesis and evaluation of several acetamide derivatives demonstrated that specific compounds significantly inhibited HO-1 activity with IC50 values ranging from 1 to 8 μM. The most potent derivatives exhibited enhanced antiproliferative effects against U87MG cells .

- Cell Line Studies : Research involving the testing of this compound on different cancer cell lines revealed that it could modulate the expression levels of vascular endothelial growth factor (VEGF), which plays a critical role in tumor angiogenesis. The results suggested that the compound could potentially reduce tumor growth by inhibiting angiogenesis through VEGF modulation .

Summary of Biological Activities

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications in the molecular structure can significantly impact biological efficacy. For instance:

- N-Methylation Effects : N-methylation of certain anilides derived from this acetamide showed a marked decrease in inhibitory potency, highlighting the importance of specific functional groups in maintaining biological activity .

- Synthetic Pathways : Efficient synthetic routes have been developed for producing acetamide derivatives, allowing for large-scale testing and evaluation of their pharmacological profiles .

Q & A

Q. What are the optimal synthetic routes for preparing Acetamide, N-(8-(dimethylamino)-3-methyl-2-phenazinyl)-2-(methylnitrosoamino)-, and how can purity be ensured?

Methodological Answer: The synthesis of this compound requires multi-step reactions, starting with functionalization of the phenazinyl core. Key steps include:

- Amide coupling : Reacting 8-(dimethylamino)-3-methyl-2-phenazinylamine with a chloroacetyl chloride derivative under controlled conditions (0–5°C, chloroform solvent) to form the acetamide backbone .

- Nitroso group introduction : Treating the intermediate with sodium nitrite in acidic media to generate the methylnitrosoamino moiety. This step demands strict temperature control (<10°C) to avoid side reactions like diazonium salt decomposition .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity. Validate purity via HPLC (C18 column, UV detection at 254 nm) and NMR (integration of aromatic vs. aliphatic protons) .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the phenazinyl aromatic system (δ 7.2–8.5 ppm for aromatic protons) and the dimethylamino group (singlet at δ 2.8–3.0 ppm). The methylnitrosoamino group shows distinct NOE correlations in 2D NMR .

- Mass spectrometry (HRMS) : Use electrospray ionization (ESI+) to detect the molecular ion peak [M+H]⁺. Expected m/z: ~400–420 (exact mass depends on substituents) .

- FT-IR : Confirm the presence of amide C=O (1650–1680 cm⁻¹) and nitroso N=O (1480–1520 cm⁻¹) groups .

Q. How does the methylnitrosoamino group influence the compound’s stability under storage conditions?

Methodological Answer: Nitroso groups are prone to photodegradation and thermal decomposition. Stability studies should include:

- Accelerated degradation testing : Store samples at 40°C/75% RH for 4 weeks and monitor via HPLC. Nitroso degradation products (e.g., secondary amines) can be identified using LC-MS/MS .

- Light sensitivity : Use amber vials for storage and conduct UV-vis spectroscopy to track absorbance changes (λmax ~300 nm for nitroso compounds) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with receptors (e.g., cytochrome P450 enzymes). Parameterize the nitroso group’s partial charges using DFT calculations (B3LYP/6-31G* basis set) .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy with active-site residues .

Q. How can researchers resolve contradictions in reported biological activity data for nitroso-containing acetamides?

Methodological Answer:

- Meta-analysis : Compare datasets across studies, focusing on variables like assay type (e.g., cell-free vs. cell-based), nitroso group orientation (E/Z isomerism), and metabolite interference .

- Mechanistic studies : Use isotopic labeling (¹⁵N-nitroso) to track metabolic pathways and identify active vs. inactive derivatives .

Q. What are the degradation pathways of this compound in environmental or biological systems?

Methodological Answer:

- Photolysis : Expose to UV light (254 nm) and analyze products via GC-MS. Nitroso-to-amine reduction is common, forming N-(8-(dimethylamino)-3-methyl-2-phenazinyl)-2-(methylamino)acetamide .

- Biotransformation : Incubate with liver microsomes (e.g., human S9 fraction) to identify cytochrome P450-mediated N-demethylation or nitroso group oxidation .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?

Methodological Answer:

- Modify substituents : Replace the phenazinyl methyl group with halogens (e.g., Cl, F) to alter electron density and binding affinity. Use Hammett σ constants to predict electronic effects .

- Nitroso bioisosteres : Substitute the nitroso group with sulfonamide or carbamate moieties to reduce toxicity while retaining activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.